Cas no 53145-38-3 (1-chloro-3-fluoro-2-methoxybenzene)

1-Chloro-3-fluoro-2-methoxybenzene is a substituted benzene derivative featuring chloro, fluoro, and methoxy functional groups at the 1, 3, and 2 positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing and directing effects. The presence of both halogen and methoxy groups enhances its reactivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. Its well-defined structure and stability make it suitable for precise modifications in complex molecule construction. The compound is typically handled under standard laboratory conditions, with attention to appropriate safety measures due to its halogenated nature.
1-chloro-3-fluoro-2-methoxybenzene structure
53145-38-3 structure
商品名:1-chloro-3-fluoro-2-methoxybenzene
CAS番号:53145-38-3
MF:C7H6OFCl
メガワット:160.57334
MDL:MFCD01631573
CID:89746
PubChem ID:2773581

1-chloro-3-fluoro-2-methoxybenzene 化学的及び物理的性質

名前と識別子

    • 2-Chloro-6-fluoroanisole
    • 1-chloro-3-fluoro-2-methoxyBenzene
    • CS-W013269
    • PS-8769
    • MFCD01631573
    • SCHEMBL1703057
    • 2-Chloro-6-fluorophenol, methyl ether
    • FT-0676212
    • EN300-7304882
    • AM20050268
    • 53145-38-3
    • AKOS006227787
    • DTXSID20378571
    • 1-chloro-3-fluoro-2-methoxy-benzene
    • A7737
    • 2-Chloro-6-fluoro anisole
    • 1-Chloro-3-fluoro-2-methoxybenzene, AldrichCPR
    • DA-18180
    • DB-192773
    • 1-chloro-3-fluoro-2-methoxybenzene
    • MDL: MFCD01631573
    • インチ: InChI=1S/C7H6ClFO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3
    • InChIKey: QASFEHCRPLPGES-UHFFFAOYSA-N
    • ほほえんだ: COC1=C(C=CC=C1Cl)F

計算された属性

  • せいみつぶんしりょう: 160.00900
  • どういたいしつりょう: 160.009
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 110
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 9.2A^2
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.239
  • ゆうかいてん: No data available
  • ふってん: 186.4℃ at 760 mmHg
  • フラッシュポイント: 66.5±21.8 °C
  • 屈折率: 1.495
  • PSA: 9.23000
  • LogP: 2.48770

1-chloro-3-fluoro-2-methoxybenzene セキュリティ情報

1-chloro-3-fluoro-2-methoxybenzene 税関データ

  • 税関コード:2909309090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

1-chloro-3-fluoro-2-methoxybenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015000162-250mg
2-Chloro-6-fluoroanisole
53145-38-3 97%
250mg
$480.00 2023-09-01
Oakwood
005611-250mg
2-Chloro-6-fluoroanisole
53145-38-3 97%
250mg
$9.00 2024-07-19
Oakwood
005611-5g
2-Chloro-6-fluoroanisole
53145-38-3 97%
5g
$23.00 2024-07-19
TRC
C584868-100mg
2-Chloro-6-fluoroanisole
53145-38-3
100mg
$64.00 2023-05-18
Chemenu
CM253451-100g
2-Chloro-6-fluoroanisole
53145-38-3 95+%
100g
$262 2022-06-11
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C135961-1g
1-chloro-3-fluoro-2-methoxybenzene
53145-38-3 97%
1g
¥51.90 2023-09-03
Apollo Scientific
PC0024-5g
2-Chloro-6-fluoroanisole
53145-38-3 97+%
5g
£20.00 2025-02-19
Apollo Scientific
PC0024-25g
2-Chloro-6-fluoroanisole
53145-38-3 97+%
25g
£36.00 2025-02-19
TRC
C584868-1g
2-Chloro-6-fluoroanisole
53145-38-3
1g
$ 75.00 2022-06-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021242-1g
1-chloro-3-fluoro-2-methoxybenzene
53145-38-3 97%
1g
¥51 2024-05-23

1-chloro-3-fluoro-2-methoxybenzene 合成方法

1-chloro-3-fluoro-2-methoxybenzene 関連文献

1-chloro-3-fluoro-2-methoxybenzeneに関する追加情報

1-Chloro-3-Fluoro-2-Methoxybenzene: A Comprehensive Overview

1-Chloro-3-fluoro-2-methoxybenzene, also known by its CAS number 53145-38-3, is a heterocyclic aromatic compound with a unique combination of substituents. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its versatile properties and potential applications. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of this compound.

The molecular structure of 1-chloro-3-fluoro-2-methoxybenzene consists of a benzene ring with three substituents: a chlorine atom at position 1, a fluorine atom at position 3, and a methoxy group (-OCH₃) at position 2. This arrangement imparts distinct electronic and steric effects, making the compound highly reactive under certain conditions. The presence of halogens (chlorine and fluorine) introduces electron-withdrawing effects, while the methoxy group contributes an electron-donating resonance effect. This interplay between substituents results in a compound with unique reactivity and stability.

Recent studies have focused on the synthesis of 1-chloro-3-fluoro-2-methoxybenzene through various routes. One prominent method involves the nucleophilic aromatic substitution of a suitable precursor. For instance, researchers have employed chlorination and fluorination reactions on methyl-substituted benzene derivatives to achieve the desired substitution pattern. The choice of solvent, temperature, and catalyst plays a crucial role in optimizing the yield and purity of the product. Advanced techniques such as microwave-assisted synthesis have also been explored to enhance reaction efficiency.

The applications of 1-chloro-3-fluoro-2-methoxybenzene are vast and continually expanding. In materials science, this compound serves as a building block for constructing advanced functional materials, including fluorescent sensors and organic semiconductors. Its ability to undergo further functionalization makes it an ideal candidate for tailoring material properties according to specific requirements.

In the pharmaceutical industry, 1-chloro-3-fluoro-2-methoxybenzene has shown promise as an intermediate in drug discovery programs. Its unique electronic properties make it suitable for designing bioactive molecules targeting various therapeutic areas. Recent research has highlighted its potential in anti-inflammatory and anticancer drug development.

The environmental impact of 1-chloro-3-fluoro-2-methoxybenzene has also been a topic of interest. Studies have investigated its biodegradation pathways under different environmental conditions. Understanding its fate in ecosystems is crucial for assessing its safety and sustainability in industrial applications.

In conclusion, 1-chloro-3-fluoro-2-methoxybenzene, with its CAS number 53145-38-3, stands as a versatile compound with immense potential across multiple disciplines. Ongoing research continues to uncover new avenues for its utilization, solidifying its importance in modern chemistry.

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Amadis Chemical Company Limited
(CAS:53145-38-3)1-chloro-3-fluoro-2-methoxybenzene
A7737
清らかである:99%
はかる:100g
価格 ($):158.0